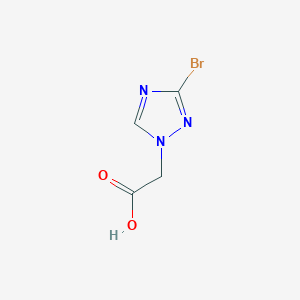
3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives and structurally related compounds typically involves multiple steps, including the formation of the benzamide moiety, introduction of the difluoro groups, and attachment of the piperidin-ylmethyl group. Techniques such as nucleophilic substitution, palladium-catalyzed coupling, and electrophilic fluorination are common in the synthesis of such complex molecules. For example, compounds with similar structural features have been synthesized through a stepwise approach involving palladium catalysis and subsequent modifications to introduce specific functional groups (Eskola et al., 2002; Banerjee et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the conformational preferences of the molecule, the electronic distribution, and the potential sites for molecular interactions. Studies have shown that benzamide derivatives can adopt specific conformations influenced by the nature of substituents and the molecular framework (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including but not limited to, nucleophilic substitution, oxidative reactions, and coordination with metal ions. The presence of functional groups such as difluoro, piperidin-ylmethyl, and thiophen-ylmethyl groups in the molecule influences its reactivity and interaction with other chemicals. For instance, fluorinated compounds often show enhanced reactivity due to the electronegativity of fluorine (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. Fluorinated compounds, for example, often exhibit unique physical properties, including high thermal stability and specific solubility profiles, due to the presence of fluorine atoms (Banerjee et al., 2003).
Chemical Properties Analysis
The chemical properties of “3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide” can be inferred from studies on similar compounds. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential biological activity. The structure-activity relationship (SAR) analysis helps in understanding the impact of each functional group on the molecule's overall properties and reactivity (Wang et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3,4-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACNZOLPMPHBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)